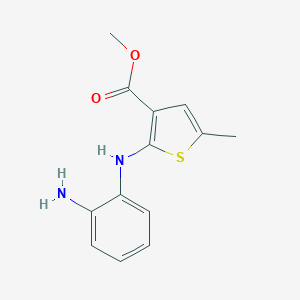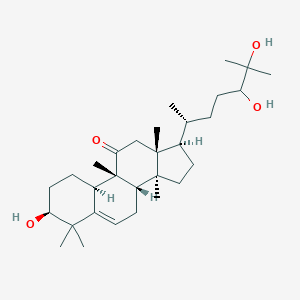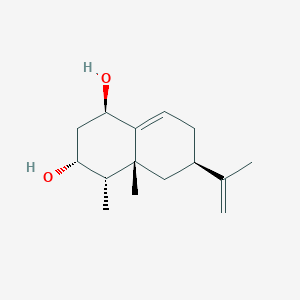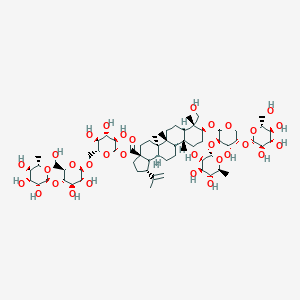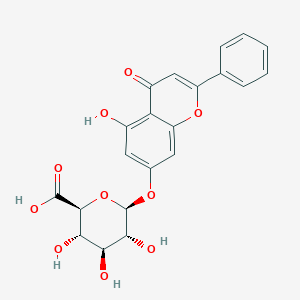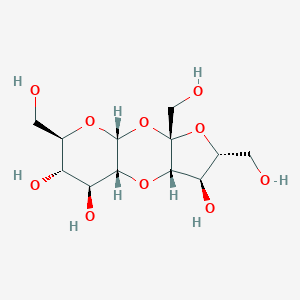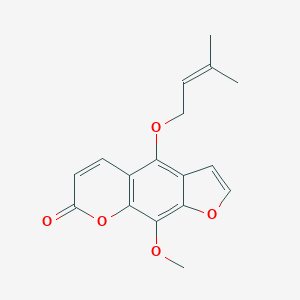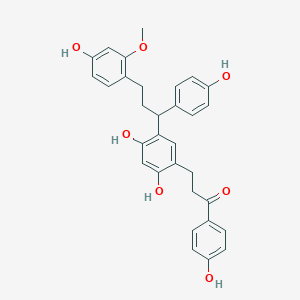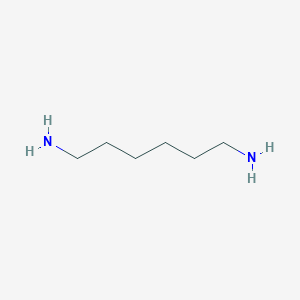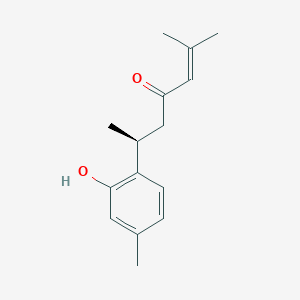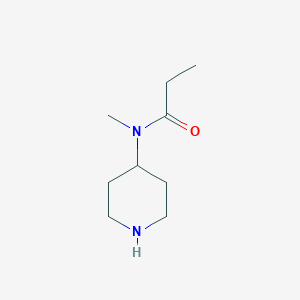![molecular formula C11H20N2O2 B150075 tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate CAS No. 134575-96-5](/img/structure/B150075.png)
tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate, also known as TBAC, is a chemical compound that has been widely studied for its potential applications in medicinal chemistry. This compound belongs to the class of bicyclic compounds and has a unique structure that makes it a promising candidate for drug development.
Wirkmechanismus
The exact mechanism of action of tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate is not fully understood. However, it is known to interact with various receptors in the brain, including the GABA-A receptor, the NMDA receptor, and the nicotinic acetylcholine receptor. tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate has been shown to modulate the activity of these receptors, leading to its therapeutic effects.
Biochemische Und Physiologische Effekte
Tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to improve cognitive function in animal models. tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate has also been shown to have a neuroprotective effect, preventing damage to neurons and promoting their survival.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate has several advantages as a research tool. It is relatively easy to synthesize, and its purity can be easily confirmed using standard analytical techniques. tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate is also highly stable, making it suitable for long-term storage. However, tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate. One area of interest is the development of more efficient synthesis methods for tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate and its derivatives. Another area of interest is the investigation of tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate's potential as a treatment for various neurological disorders. Finally, further studies are needed to fully understand the mechanism of action of tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate and its effects on the brain and body.
Synthesemethoden
The synthesis of tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate involves the reaction of tert-butyl carbamate with 3-azabicyclo[4.1.0]heptane in the presence of a suitable catalyst. The reaction proceeds smoothly under mild conditions and yields high purity tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate. The synthesis of tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate has been optimized over the years, resulting in a more efficient and cost-effective process.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate has also been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
134575-96-5 |
|---|---|
Produktname |
tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate |
Molekularformel |
C11H20N2O2 |
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
tert-butyl N-(3-azabicyclo[4.1.0]heptan-7-yl)carbamate |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-7-4-5-12-6-8(7)9/h7-9,12H,4-6H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
AEQQHYBIUSFPDQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1C2C1CNCC2 |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1C2C1CNCC2 |
Synonyme |
Carbamic acid, 3-azabicyclo[4.1.0]hept-7-yl-, 1,1-dimethylethyl ester, |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



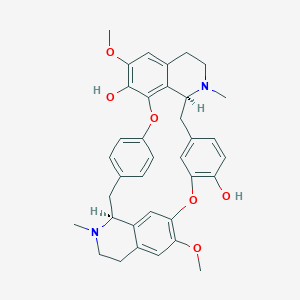
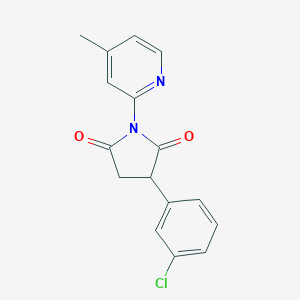
![(1R,3As,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B150001.png)
